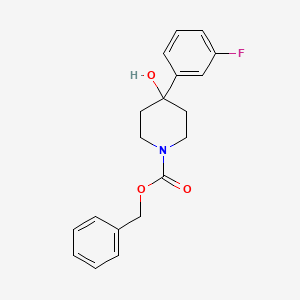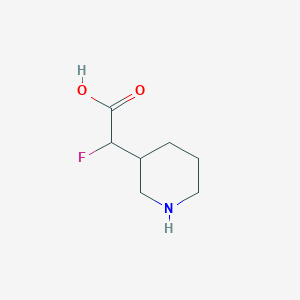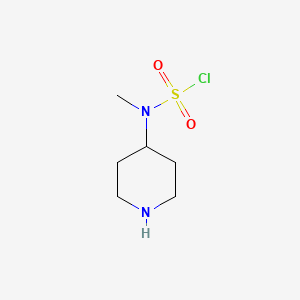
Methyl(piperidin-4-yl)sulfamoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(piperidin-4-yl)sulfamoyl chloride is a chemical compound that features a piperidine ring substituted with a methyl group and a sulfamoyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(piperidin-4-yl)sulfamoyl chloride typically involves the reaction of piperidine derivatives with sulfonyl chlorides. One common method includes the reaction of 4-methylpiperidine with chlorosulfonic acid under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(piperidin-4-yl)sulfamoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfamoyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Catalysts: In some cases, catalysts such as tertiary amines or Lewis acids may be used to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonates, and other substituted derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl(piperidin-4-yl)sulfamoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Biological Studies: It is used in the study of biochemical pathways and mechanisms due to its ability to interact with various biological molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl(piperidin-4-yl)sulfamoyl chloride involves its ability to form covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of enzyme activity or modulation of receptor function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine Derivatives: Compounds such as N-(piperidin-4-yl)benzamide and other substituted piperidines share structural similarities with Methyl(piperidin-4-yl)sulfamoyl chloride.
Sulfonyl Chlorides: Other sulfonyl chloride compounds, such as methanesulfonyl chloride and benzenesulfonyl chloride, have similar reactivity but differ in their specific applications and properties.
Uniqueness
This compound is unique due to the combination of its piperidine ring and sulfamoyl chloride group, which imparts specific reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C6H13ClN2O2S |
|---|---|
Molekulargewicht |
212.70 g/mol |
IUPAC-Name |
N-methyl-N-piperidin-4-ylsulfamoyl chloride |
InChI |
InChI=1S/C6H13ClN2O2S/c1-9(12(7,10)11)6-2-4-8-5-3-6/h6,8H,2-5H2,1H3 |
InChI-Schlüssel |
MQVSMLPJVRJRSC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CCNCC1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


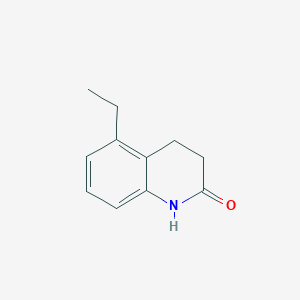
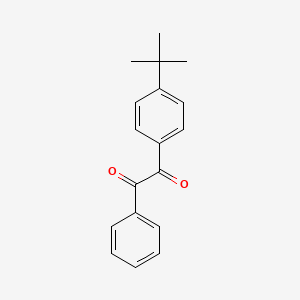
![Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13457576.png)
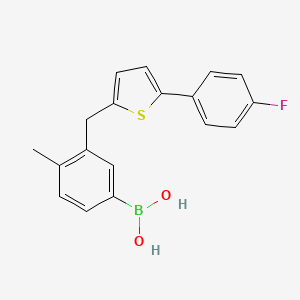
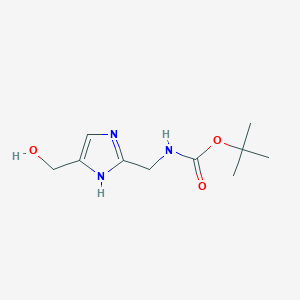
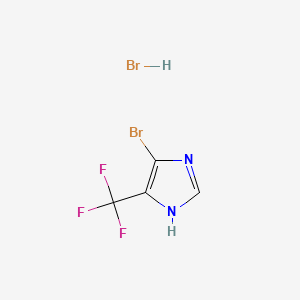
![Pyrazolo[1,5-a]pyridin-5-ylmethanamine dihydrochloride](/img/structure/B13457611.png)
![3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B13457612.png)
![{1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine hydrochloride](/img/structure/B13457619.png)
![3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13457625.png)
![3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13457631.png)
![5-Methylspiro[2.3]hexan-5-amine](/img/structure/B13457632.png)
